

Spectroscopic Analysis of 4-Nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitronicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-nitronicotinic acid**, also known as 4-nitropyridine-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide synthesizes predicted data based on the known spectroscopic characteristics of analogous aromatic nitro compounds, carboxylic acids, and nicotinic acid derivatives. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of **4-nitronicotinic acid** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-nitronicotinic acid**. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Nitronicotinic Acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.1 - 9.3	s	-
H-5	7.8 - 8.0	d	~5
H-6	8.8 - 9.0	d	~5
-COOH	10.0 - 13.0	br s	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Nitronicotinic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	135 - 140
C-4	145 - 150
C-5	120 - 125
C-6	155 - 160
-COOH	165 - 170

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Nitronicotinic Acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aromatic)	3000 - 3100	Medium
C=O (Carboxylic Acid)	1700 - 1730	Strong
N-O (Asymmetric Stretch)	1520 - 1560	Strong
C=C, C=N (Aromatic)	1450 - 1600	Medium
N-O (Symmetric Stretch)	1340 - 1380	Strong
C-N	800 - 850	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Nitronicotinic Acid**

Ion	Predicted m/z Ratio
[M] ⁺	168
[M-OH] ⁺	151
[M-NO ₂] ⁺	122
[M-COOH] ⁺	123

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation:

- Dissolve approximately 5-10 mg of **4-nitronicotinic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Thoroughly mix the sample by vortexing or gentle agitation until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Observe frequency: 400 MHz
 - Pulse sequence: Standard single-pulse experiment
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Spectral width: -2 to 16 ppm
- ^{13}C NMR Acquisition:
 - Observe frequency: 100 MHz
 - Pulse sequence: Proton-decoupled pulse experiment
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay: 2-5 seconds
 - Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of dry **4-nitronicotinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

- Transfer a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2.2.2. Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
 - Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

- Dissolve a small amount of **4-nitronicotinic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the solution as necessary for the specific ionization technique.

2.3.2. Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

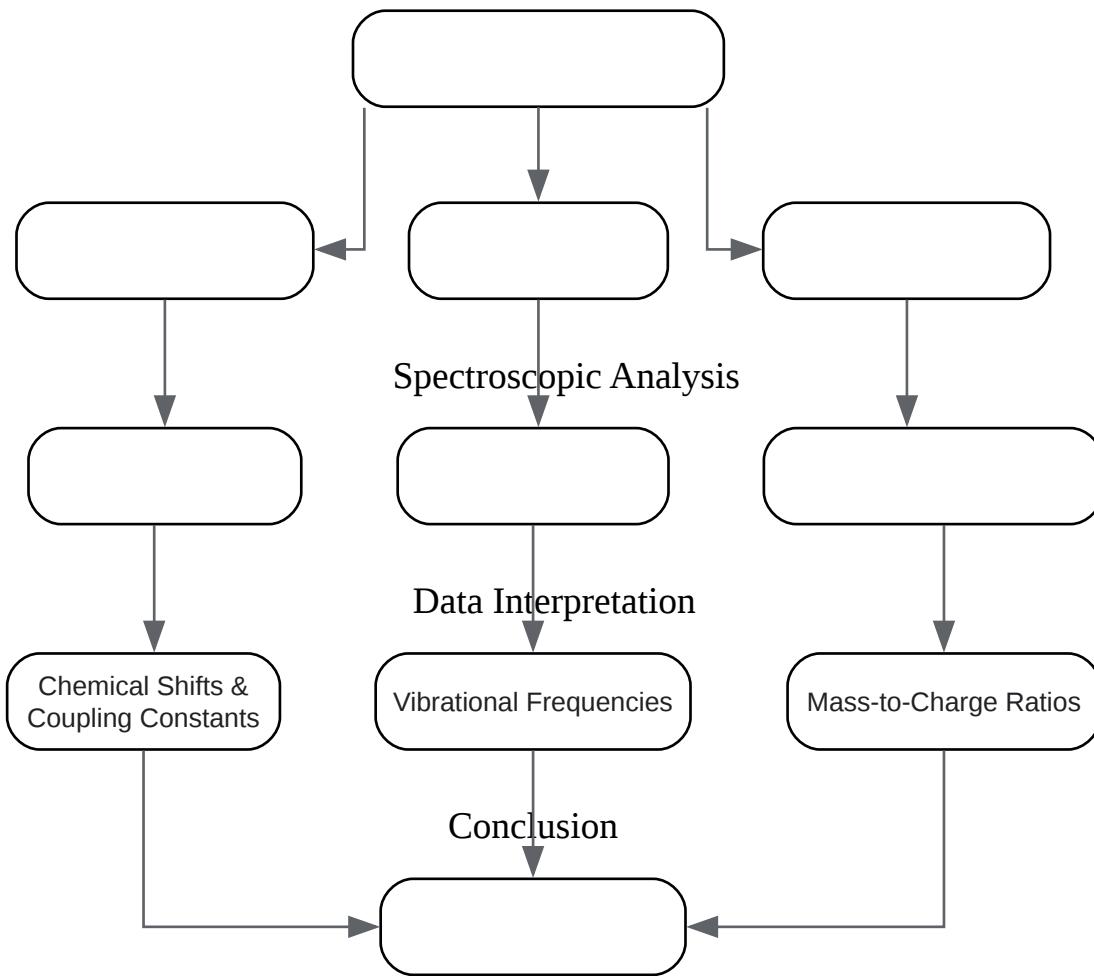
- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Method:
 - Mode: Positive or negative ion mode.

- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 μ L/min.
- Capillary voltage: 3-4 kV
- Drying gas flow and temperature: Optimize for the specific instrument to ensure efficient desolvation.
- Mass range: Scan from m/z 50 to 300.

Visualizations

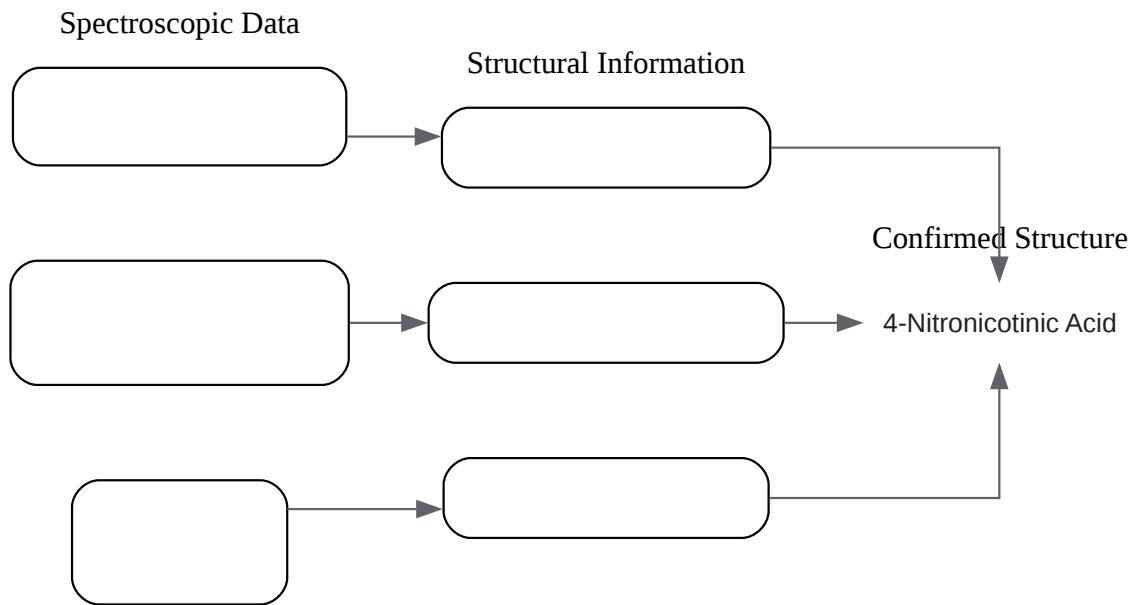
The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of **4-nitronicotinic acid** using the combined spectroscopic data.

Sample Preparation



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Caption: Experimental workflow for the spectroscopic analysis of **4-nitronicotinic acid**.



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Caption: Logical relationship of spectroscopic data for structural confirmation.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com